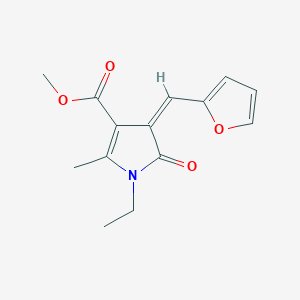![molecular formula C21H26N2O2 B4981831 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4981831.png)
2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity as a research chemical. It belongs to the group of indole-based cannabinoids and is structurally similar to other synthetic cannabinoids like JWH-018 and AM-2201. MMB-2201 has been used extensively in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors leads to a variety of physiological and biochemical effects, including analgesia, sedation, and appetite stimulation. This compound has also been shown to inhibit the uptake of the endocannabinoid anandamide, which may contribute to its potent effects.
Biochemical and Physiological Effects:
Studies have shown that this compound produces a variety of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. It has also been shown to produce dose-dependent hypothermia and catalepsy in rodents. Additionally, this compound has been shown to have potent anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the effects of cannabinoid receptor activation on various physiological and biochemical processes. However, one limitation of using this compound is its potential for abuse and toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One area of interest is its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential for abuse and toxicity. Finally, the development of more selective and potent synthetic cannabinoids may lead to new insights into the endocannabinoid system and its potential therapeutic applications.
Métodos De Síntesis
2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is synthesized by reacting 4-methylphenylacetic acid with 4-morpholinylmethylbenzyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid to yield this compound.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been used extensively in scientific research to study its effects on the endocannabinoid system and its potential therapeutic applications. Studies have shown that this compound acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. This makes this compound a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-6-8-18(9-7-17)14-21(24)22-15-19-4-2-3-5-20(19)16-23-10-12-25-13-11-23/h2-9H,10-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAZGQLHRWSXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4981754.png)
![1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)
![3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4981782.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)

![(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981814.png)

![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)
![N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4981829.png)
